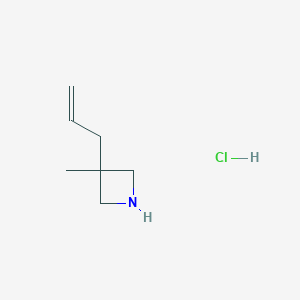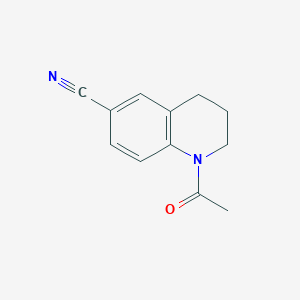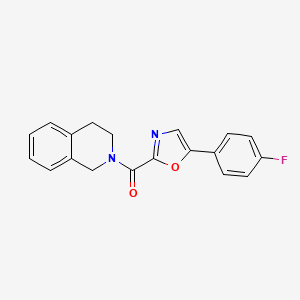
(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone" is an intricate organic molecule characterized by its complex structure, featuring both isoquinolinyl and oxazolyl groups. This compound holds potential significance in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize "(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone", a multi-step reaction sequence is typically employed:
Formation of Isoquinoline Derivative: : A precursor isoquinoline derivative can be synthesized through Pomeranz–Fritsch or Bischler–Napieralski cyclization.
Oxazole Synthesis: : This involves condensation reactions, often utilizing a nitrile oxide cycloaddition to introduce the oxazole ring.
Final Coupling: : The two synthesized fragments are then coupled through a suitable methanone bridge using reagents like acyl chlorides under mild base conditions.
Industrial Production Methods
Industrial-scale production would involve optimizing the above synthetic routes for scalability, yield, and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process, reduce costs, and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations with reagents such as m-chloroperbenzoic acid.
Reduction: : Reduction reactions using hydride donors like sodium borohydride can reduce specific functional groups within the molecule.
Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid (m-CPBA), potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
Oxidation: : Formation of corresponding alcohols or ketones.
Reduction: : Alcohol derivatives.
Substitution: : Formation of substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
Chemistry
The compound's unique structure allows it to be a valuable intermediate in organic synthesis. It can be used to build more complex molecules, making it a crucial tool in synthetic chemistry.
Biology
Medicine
Industry
In the materials science field, derivatives of this compound may be explored for use in novel materials or as chemical probes.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism by which "(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone" exerts its effects would depend on the specific biological or chemical system under study. Potential molecular targets include enzymes, receptors, or nucleic acids. The pathways involved could encompass signal transduction mechanisms, metabolic processes, or binding interactions at a molecular level.
Comparison with Similar Compounds
Similar Compounds
(3,4-dihydroisoquinolin-2(1H)-yl)(5-phenyl-oxazol-2-yl)methanone
(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-chlorophenyl)oxazol-2-yl)methanone
(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-bromophenyl)oxazol-2-yl)methanone
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-16-7-5-14(6-8-16)17-11-21-18(24-17)19(23)22-10-9-13-3-1-2-4-15(13)12-22/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOUICYCKRYRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide](/img/structure/B2878405.png)

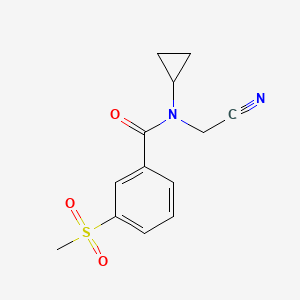
![2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2878408.png)


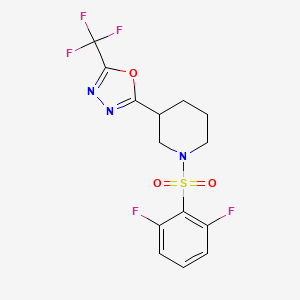

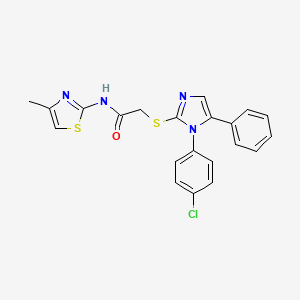
![N-(3,5-dimethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2878422.png)
![4-(4-(Trifluoromethoxy)phenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)
